1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S3/c14-12-2-3-13(20-12)21(17,18)16-6-1-5-15(7-8-16)11-4-9-19-10-11/h2-3,11H,1,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVYIBMYACOJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Br)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogous 1,4-diazepane derivatives reported in the literature, focusing on structural motifs, synthetic strategies, and biological relevance.
Key Structural and Functional Insights
Similar effects are observed in the 2-cyanophenyl derivative (M+H⁺ = 459), where the cyano group stabilizes charge-transfer interactions .
Steric Effects :
- The thiolan-3-yl substituent (a tetrahydrothiophene derivative) adds steric bulk comparable to the benzyl group in 1-((4-chlorophenyl)(phenyl)methyl)-1,4-diazepane. Such groups may limit rotational freedom, impacting receptor binding kinetics .
Synthetic Complexity :
- The target compound’s sulfonyl-thiophene moiety likely requires multi-step synthesis, analogous to the trifluoromethylpyridin-2-yl derivative in , which employs n-butyllithium for coupling .
Biological Relevance :
- While the target compound lacks direct activity data, structurally related 1,4-diazepanes show affinity for nAChR (e.g., NS3531, Ki = 1.4 nM) and dopamine D3 receptors (e.g., 9a, IC50 = 11 nM) . These findings suggest the target compound could modulate similar pathways.
Preparation Methods
Procedure :
- Reagents : 5-Bromothiophene-2-sulfonyl chloride, homopiperazine, base (e.g., triethylamine).
- Conditions : Stir in dichloromethane (DCM) at 0°C to room temperature.
- Mechanism : Nucleophilic substitution at the homopiperazine nitrogen (Scheme 1).
- Use of a stoichiometric base to neutralize HCl byproduct.
- Selective mono-sulfonylation requires controlled reagent ratios.
Introduction of Thiolan-3-yl Group at Position 4
The thiolan-3-yl (tetrahydrothiophen-3-yl) moiety is introduced via alkylation or Mitsunobu reaction.
Alkylation Method :
- Reagents : Thiolan-3-yl bromide or tosylate, sodium hydride (NaH).
- Conditions : Reflux in tetrahydrofuran (THF) or dimethylformamide (DMF).
- Mechanism : SN2 displacement (Scheme 2).
Mitsunobu Alternative :
- Reagents : Thiolan-3-ol, triphenylphosphine, diethyl azodicarboxylate (DEAD).
- Conditions : Ambient temperature in THF.
Optimization Note : Alkylation is preferred due to higher yields in analogous diazepane derivatizations.
Final Purification and Characterization
- Workup : Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Characterization :
Comparative Analysis of Methods
Challenges and Solutions
- Selectivity : Competing bis-sulfonylation or over-alkylation is mitigated by stepwise functionalization.
- Steric Hindrance : Bulky thiolan-3-yl groups may require elevated temperatures or prolonged reaction times.
Biological and Pharmacological Relevance
While the target compound’s bioactivity remains unexplored, structurally related 1,4-diazepanes exhibit:
- Anticancer activity : Via kinase inhibition.
- CNS modulation : As serotonin receptor ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
